1-((2,5-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-29-17-8-9-18(30-2)19(14-17)31(27,28)25-12-10-24(11-13-25)15-20-21-22-23-26(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMSQZVEMSVRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,5-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine , with the CAS number 1040679-88-6, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings and data to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 444.51 g/mol
Structural Representation
The compound features a piperazine core substituted with a sulfonyl group and a tetrazole moiety, which are critical for its biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor properties. A study highlighted that certain pyrazole derivatives effectively inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are implicated in various cancers . This suggests that the tetrazole and piperazine components may contribute to its anticancer efficacy.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Umesha et al. (2009) | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| Research on pyrazoles | Various | 5-15 | Inhibition of kinase activity |
Antimicrobial Activity
The compound's structural analogs have shown promising antimicrobial properties. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Similar compounds have been evaluated for their anti-inflammatory effects. For instance, some pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Properties
Emerging research points towards neuroprotective effects associated with piperazine derivatives. Studies have indicated that these compounds can mitigate neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammation .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In a notable study, several pyrazole derivatives were tested in vitro against breast cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .
Case Study 2: Synergistic Effects with Chemotherapeutics
A combination study involving pyrazole derivatives and doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone. This suggests that the compound could be explored as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Sulfonyl Groups
1-Benzhydryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine ()
- Structural Similarity : Shares the 2,5-dimethoxyphenyl sulfonyl group but replaces the tetrazole-methyl group with a benzhydryl (diphenylmethyl) moiety.
- No biological data are reported, but benzhydryl groups are often used to enhance CNS penetration.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine ()
- Structural Similarity : Contains a sulfonyl-linked aromatic group (3,4-difluorophenyl) and a benzodioxolemethyl substituent.
- Key Differences : The fluorinated aromatic sulfonyl group may enhance metabolic stability compared to the dimethoxy-substituted target compound. Benzodioxole groups are associated with improved solubility and antioxidant properties.
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine ()
- Structural Similarity : Features a halogenated sulfonyl group (2,5-dichlorophenyl) and a fluorophenyl substituent.
- Fluorine substitution is known to modulate pKa and bioavailability.
Piperazine Derivatives with Tetrazole Moieties
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine ()
- Structural Similarity : Shares the tetrazole-methyl group but replaces the 2,5-dimethoxyphenyl sulfonyl with a methylsulfonyl group.
- Key Differences : The methylsulfonyl group is smaller and less polar than the dimethoxyphenyl sulfonyl, which may reduce π-π stacking interactions but improve solubility. Molecular weight: 352.41 g/mol (vs. ~483 g/mol for the target compound).
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone ()
- Structural Similarity : Contains a tetrazole-methyl group linked to a piperazine but substitutes the sulfonyl group with an allyl-acetyl chain.
- Key Differences : The ketone and allyl groups introduce different electronic and steric profiles. ¹H NMR data (singlets at 2.43–3.17 ppm for piperazine protons) suggest conformational rigidity.
Sulfonylated Tetrazoles in Non-Piperazine Scaffolds
4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (, Compound 3ad)
- Structural Similarity : Features a sulfonyl-linked tetrazole-methyl group but lacks the piperazine core.
- Key Differences : The butanenitrile chain introduces nitrile functionality, which may enhance reactivity or serve as a hydrogen-bond acceptor. Reported melting point: 117.1–118.2°C; HRMS (ESI): m/z 292.0861 [M+H]⁺.
Immunomodulatory Piperazine Complexes
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine/β-cyclodextrin Complex ()
- Structural Similarity : Shares the 2,5-dimethoxyphenyl group but linked via a propargyl-naphthyloxy chain instead of a sulfonyl group.
- Key Differences: Demonstrated immunomodulatory effects, enhancing CD4⁺, CD8⁺, and myeloid cell populations in aseptic inflammation models . The β-cyclodextrin complex improved solubility, suggesting formulation strategies for the target compound.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-((2,5-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine?
The synthesis typically involves two key steps:
- Sulfonylation : Reacting piperazine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
- Tetrazole coupling : Introducing the tetrazole-methyl group via nucleophilic substitution or Mitsunobu reaction. For example, coupling 1-phenyl-1H-tetrazole-5-methanol with the sulfonylated piperazine intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .
Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl, tetrazole C-methyl at δ 4.2–4.5 ppm), IR (S=O stretch ~1350 cm⁻¹), and HRMS (m/z calculated for C₂₀H₂₂N₆O₄S: 458.14) .
Basic: How are spectroscopic techniques utilized to validate the structural integrity of this compound?
- NMR :
- ¹H NMR : Aromatic protons from the 2,5-dimethoxyphenyl group appear as two doublets (δ 6.6–7.2 ppm), while the tetrazole methyl group shows a singlet (δ 4.3 ppm). Piperazine protons resonate as broad singlets (δ 2.8–3.5 ppm) .
- ¹³C NMR : Sulfonyl carbon at δ 115–120 ppm; tetrazole carbons at δ 145–155 ppm .
- IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 459.15 .
Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?
Key parameters include:
- Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of piperazine .
- Solvent : Anhydrous dichloromethane or DMF improves solubility of sulfonyl chloride .
Example : A 78% yield was achieved using 1.2 eq sulfonyl chloride, 2.5 eq Et₃N, and 0.1 eq DMAP in DCM at 0°C for 4 hours .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation : Replace the tetrazole group with other heterocycles (e.g., triazoles) to assess impact on bioactivity .
- Electron-Donating/Withdrawing Groups : Modify the phenyl ring (e.g., nitro, methoxy) and evaluate changes in binding affinity via QSAR modeling (e.g., CoMFA or molecular docking) .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .
Advanced: How can solubility challenges in biological assays be addressed for this hydrophobic compound?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the tetrazole or piperazine moieties .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .
Advanced: How are contradictions in spectral data resolved during structural elucidation?
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing sulfonyl vs. tetrazole carbons) .
- X-ray Crystallography : Resolve tautomeric forms of the tetrazole group (1H vs. 2H tautomers) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments in complex splitting patterns .
Advanced: What stability considerations are critical for long-term storage of this compound?
- Temperature : Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Light Sensitivity : Protect from UV exposure (use amber vials) due to the sulfonyl group’s photoreactivity .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl linkage .
Advanced: How can computational methods guide the design of derivatives with enhanced activity?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to identify key binding residues .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Free Energy Perturbation (FEP) : Quantify energy changes upon substituent modification to prioritize synthetic targets .
Advanced: What mechanistic insights can be gained from in vitro cytotoxicity assays?
- Apoptosis Assays : Measure caspase-3/7 activation (e.g., via fluorogenic substrates) in cancer cell lines (e.g., MDA-MB-231) .
- Cell Cycle Analysis : Use flow cytometry to assess G1/S arrest (indicative of DNA damage response) .
- ROS Detection : Employ DCFH-DA dye to quantify reactive oxygen species (ROS) generation linked to cytotoxicity .
Advanced: How are QSAR models validated for predicting biological activity in novel analogs?
- Internal Validation : Calculate cross-validated R² (q² > 0.5) and RMSE (<0.3) using a training set of 20+ derivatives .
- External Validation : Test model accuracy on a blind set of 5–10 compounds with known IC₅₀ values .
- Domain Applicability : Ensure structural diversity in the dataset to avoid overfitting (e.g., include variations in substituent position and polarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
